3-(Cyclopentyloxy)-2-methylaniline

Description

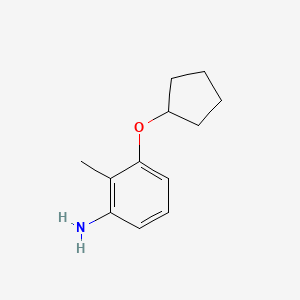

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMNYLKZJZHITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopentyloxy 2 Methylaniline and Analogues

Established Synthetic Pathways

Established methods for constructing complex anilines rely on a sequence of well-understood and robust chemical transformations. These pathways prioritize the controlled introduction of functional groups in a specific order to achieve the desired regiochemistry.

The synthesis of substituted anilines is a mature field with several general and reliable methods. researchgate.net One of the most common and industrially significant routes is the reduction of the corresponding nitroarene. fossee.in This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a preferred method due to its high efficiency and clean byproducts. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum, or nickel are frequently employed with hydrogen gas. fossee.innih.gov This method is highly effective for converting a nitro group to a primary amine without affecting many other functional groups. nih.gov

Alternative approaches include the amination of aryl halides or sulfonates through transition-metal-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination. Other methods start from different precursors; for instance, substituted anilines can be synthesized from cyclohexanones using a palladium-on-carbon and ethylene (B1197577) system. acs.org Multicomponent reactions, where several starting materials are combined in a single step, have also been developed to create a variety of substituted anilines in a modular fashion. rsc.orgrsc.org

A plausible and established pathway to synthesize 3-(Cyclopentyloxy)-2-methylaniline begins with a suitable precursor like 2-methyl-3-nitrophenol (B1294317). The synthesis of this intermediate can be accomplished through methods such as the diazotization of p-toluidine (B81030) followed by heating, or the direct nitration of 2-methylphenol (o-cresol). prepchem.comsmolecule.com The subsequent steps would involve introducing the cyclopentyloxy group and then reducing the nitro group to form the final aniline (B41778) product.

The ether linkage in this compound is typically formed via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkylating agent. In the context of synthesizing the target molecule, the precursor 2-methyl-3-nitrophenol would first be deprotonated with a base to form a more nucleophilic phenolate (B1203915) anion. This anion then reacts with a cyclopentyl derivative containing a good leaving group, such as cyclopentyl bromide or cyclopentyl tosylate, in an SN2 reaction to form the desired ether, 2-methyl-3-nitro-1-(cyclopentyloxy)benzene.

A critical consideration in the alkylation of phenolates is the competition between O-alkylation (forming an ether) and C-alkylation (forming a new carbon-carbon bond on the ring). pharmaxchange.info The reaction conditions, particularly the choice of solvent, can significantly influence the outcome.

Table 1: Solvent Effects on O- vs. C-Alkylation of Phenolates

| Condition | Predominant Product | Rationale |

|---|---|---|

| Aprotic, non-polar solvent | O-alkylation | The oxygen anion of the phenolate is highly accessible and nucleophilic, favoring attack at the oxygen atom. |

For the synthesis of this compound, conditions favoring O-alkylation are required to ensure the formation of the ether linkage.

Achieving the specific 1,2,3-substitution pattern of this compound is a challenge of regioselectivity. Direct functionalization of an aniline or phenol ring often leads to a mixture of ortho and para products due to the directing effects of the amine and hydroxyl groups. researchgate.net Therefore, precise control is necessary.

Modern synthetic chemistry has developed sophisticated strategies for regioselective C-H functionalization. researchgate.netthieme-connect.com These methods often employ a directing group, which coordinates to a metal catalyst and positions it to act on a specific C-H bond, often at the ortho position. thieme-connect.com However, achieving meta-selectivity is more challenging. Recent advances have utilized Brønsted acid catalysis to achieve meta-amination of anisidines by forming quinone imine ketal intermediates, which reverses conventional site-selectivity. nih.gov Similarly, acid-catalyzed reactions have been developed for the one-pot, ortho-functionalization of anilines without the need for a directing group. acs.org These advanced methods provide powerful tools for creating specifically substituted anilines that are difficult to access through classical electrophilic substitution reactions. nih.govacs.org

Novel and Advanced Synthetic Approaches

To improve efficiency, scalability, and environmental impact, chemists are continuously developing novel synthetic methodologies. These include advanced catalytic systems and process technologies like flow chemistry.

Transition-metal catalysis has revolutionized the synthesis of anilines. thieme-connect.com These systems offer high efficiency, selectivity, and functional group tolerance under mild conditions. Gold catalysts, for example, have shown exceptional chemoselectivity for the hydrogenation of nitro groups to form anilines, even in the presence of other reducible groups like double bonds or carbonyls. nih.gov Gold(I) catalysts have also been used in multicomponent reactions to construct substituted anilines from simple precursors. rsc.org

Palladium-based catalysts are also widely used, not only for traditional cross-coupling reactions but also for processes like the dehydrogenative aromatization of cyclohexanones to anilines. acs.orgresearchgate.net The table below summarizes some modern catalytic approaches.

Table 2: Examples of Modern Catalytic Systems in Aniline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Au/TiO₂ or Au/Fe₂O₃ | Chemoselective Hydrogenation | High selectivity for reducing nitro groups while preserving other functional groups. | nih.gov |

| Cationic Gold(I) | Three-Component Reaction | Modular synthesis of diverse anilines from an aminoacetoaldehyde acetal (B89532) and two different acetylenes. | rsc.org |

| Pd/C with Ethylene | Dehydrogenative Aromatization | Synthesizes anilines from cyclohexanone (B45756) precursors using a hydrogen transfer mechanism. | acs.org |

These catalytic systems represent powerful tools for constructing complex aniline derivatives with high precision and efficiency.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has emerged as a powerful technology for chemical synthesis, particularly in the pharmaceutical industry. acs.orgmdpi.com This approach offers significant advantages, including enhanced heat transfer, precise control over reaction time and temperature, improved safety when handling hazardous reagents, and straightforward scalability. youtube.com

The synthesis of anilines via nitro reduction is particularly well-suited for flow chemistry. A typical setup involves pumping a solution of the nitro-substituted precursor (e.g., 2-methyl-3-nitro-1-(cyclopentyloxy)benzene) and a hydrogen source through a heated tube packed with a solid-supported catalyst (a "packed-bed reactor"), such as Pd/C. acs.org This method allows for rapid and complete reduction, with the product continuously exiting the reactor. One study demonstrated that a nitroaromatic compound could be reduced to the corresponding aniline with nearly quantitative yield in a fixed-bed reactor, with the catalyst remaining active for over 250 hours. acs.org The ability to integrate multiple reaction steps, such as reduction and subsequent cyclization, into a single continuous sequence without intermediate purification further highlights the efficiency of flow chemistry for producing complex molecules. acs.org

Green Chemistry Principles in Synthetic Design

The growing emphasis on environmental sustainability has prompted the application of green chemistry principles to the synthesis of complex molecules like this compound. The core tenets of green chemistry, such as minimizing waste and using less hazardous substances, are increasingly being integrated into synthetic design. nih.gov

A primary focus in greening the synthesis of aromatic ethers is the replacement of conventional polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP), which are known for their toxicity and environmental concerns. researchgate.net Research has identified several greener alternatives that can be employed in key reaction steps, particularly in the nucleophilic aromatic substitution (SNAr) for forming the ether bond. nih.govresearchgate.net

Alternative Solvents:

Polyethylene Glycols (PEGs): PEGs, such as PEG-400, have emerged as effective and environmentally benign solvents. They are biodegradable, non-toxic, non-volatile, and can be derived from renewable resources like agricultural waste. nih.gov In the context of SNAr reactions, PEG-400 has been shown to facilitate high yields in significantly reduced reaction times. nih.gov

Cyrene™: This bio-based solvent, derived from cellulose, is a promising substitute for traditional polar aprotic solvents. While it can be sensitive to basic conditions, protocols have been developed to utilize it effectively in SNAr reactions by minimizing reaction times, often leading to easier product purification through simple precipitation in water. researchgate.net

Water: As the "greenest" of all solvents, water is an attractive medium for chemical reactions. nih.gov The use of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can enable SNAr reactions to proceed under mild, aqueous conditions, often with equimolar amounts of reagents, highlighting the sustainability of such methods. rsc.org

Cyclopentyl methyl ether (CPME): This ether solvent is considered a greener alternative to others like tetrahydrofuran (B95107) (THF) and tert-butyl methyl ether (MTBE). sigmaaldrich.com It is more stable against peroxide formation, reducing safety hazards, and is hydrophobic, which can be advantageous in certain organometallic reactions and workups. sigmaaldrich.com

The table below summarizes the characteristics of traditional versus greener solvents for aromatic ether synthesis.

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Polar Aprotic | DMF, DMSO, NMP | High solvency for a wide range of reactants | Toxicity, environmental persistence, high boiling points (difficult to remove) |

| Green Alternatives | PEG-400 | Biodegradable, non-toxic, potentially renewable, can accelerate reactions nih.gov | Viscous, may require specific workup procedures |

| Cyrene™ | Bio-derived, biodegradable researchgate.net | Can polymerize in the presence of strong bases researchgate.net | |

| Water | Non-toxic, non-flammable, abundant, inexpensive nih.govrsc.org | Poor solubility for many organic compounds, may require additives rsc.org | |

| CPME | Resists peroxide formation, hydrophobic, lower environmental impact than other ethers sigmaaldrich.com | Higher cost compared to some traditional solvents |

Beyond solvent choice, green chemistry also encourages the use of alternative reagents and reaction conditions. For instance, in the synthesis of precursors like 2-methyl-3-nitrobenzoic acid, a related intermediate, cleaner oxidation methods using oxygen from the air have been developed to replace the use of nitric acid, thus reducing the generation of hazardous waste. google.com

Precursors and Intermediate Synthesis

The construction of this compound is contingent on the availability of specific precursors. The synthesis can be logically divided into the preparation of the core aromatic structure and the formation of the cyclopentyl ether moiety.

Preparation of Key Aromatic Intermediates

The primary aromatic intermediate required for the synthesis is 2-methyl-3-aminophenol . This compound provides the aniline and phenol functionalities at the correct positions for subsequent etherification. The synthesis of 2-methyl-3-aminophenol typically proceeds via the reduction of 2-methyl-3-nitrophenol .

The preparation of 2-methyl-3-nitrophenol can be accomplished through various routes. A common laboratory method involves the diazotization of p-toluidine, followed by a carefully controlled heating step to introduce the hydroxyl group and displace the diazonium group. prepchem.com

A Representative Synthesis of 2-Methyl-3-nitrophenol:

Diazotization: p-Toluidine is dissolved in aqueous nitric acid and cooled to below 0°C. A solution of sodium nitrite (B80452) is then added to form the diazonium salt, with the temperature maintained below 10°C. prepchem.com

Hydrolysis: The diazonium salt solution is added portion-wise to a flask and heated to boiling under a reflux condenser. This step can be highly exothermic and requires careful control. prepchem.com

Isolation: The resulting 2-methyl-3-nitrophenol is isolated by steam distillation, where it typically collects as a yellow oil that solidifies upon cooling. prepchem.com Yields for this process are reported to be in the range of 60-70%. prepchem.com

The table below outlines the key steps and conditions for this transformation.

| Step | Reagents | Key Conditions | Purpose | Yield |

| Diazotization | p-Toluidine, Nitric Acid, Sodium Nitrite | Temperature < 10°C prepchem.com | Formation of the diazonium salt | - |

| Hydrolysis | Diazo solution | Boiling under reflux prepchem.com | Introduction of the hydroxyl group | - |

| Purification | - | Steam Distillation prepchem.com | Isolation of the product | 60-70% prepchem.com |

Other synthetic routes to 2-methyl-3-nitrophenol include the nitration of 2-methoxy-3-methylbenzenamine. chemicalbook.com Alternative precursors to the aminophenol structure include 3-nitro-o-toluidine (also known as 2-methyl-3-nitroaniline), which can be synthesized and then converted to the phenol. nih.gov

Once 2-methyl-3-nitrophenol is obtained, the final step to the key aromatic intermediate is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). The choice of method depends on factors like scale, functional group tolerance, and green chemistry considerations.

Synthesis of Cyclopentyl Ethers

The formation of the ether linkage in this compound is most commonly achieved via the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This versatile and high-yielding SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.comwikipedia.org

In this specific synthesis, the hydroxyl group of the aromatic precursor (e.g., 2-methyl-3-nitrophenol or, more likely, 2-methyl-3-aminophenol after protecting the amine) is deprotonated with a strong base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks a cyclopentyl halide, such as cyclopentyl bromide, displacing the halide and forming the ether. masterorganicchemistry.comgoogle.com

Key Steps in Williamson Ether Synthesis:

Phenoxide Formation: The phenolic precursor is dissolved in a suitable solvent and treated with a strong base to form the metal salt (phenoxide). Common bases include sodium methoxide (B1231860) or sodium hydride. google.comlibretexts.org

Nucleophilic Substitution: The resulting phenoxide salt is then reacted with a cyclopentyl halide, typically cyclopentyl bromide. The reaction is often performed in a polar aprotic solvent like DMF at reflux temperature to facilitate the SN2 reaction. google.com

Workup and Isolation: The final product, the cyclopentyl ether, is recovered using standard laboratory procedures. google.com

A patent for a similar process highlights the use of dimethylformamide (DMF) as a solvent for the reaction between the sodium or thallium salt of a phenol and cyclopentyl bromide, noting that this provides higher yields than traditional methods using ethanol (B145695) as a solvent. google.com

The table below summarizes typical conditions for the synthesis of phenolic cyclopentyl ethers.

| Step | Reactants | Base/Solvent | Key Conditions | Reaction Type |

| Etherification | Phenol, Cyclopentyl Bromide | Sodium Methoxide / DMF google.com | Reflux temperature, under N₂ atmosphere google.com | SN2 (Williamson) |

| Etherification | Phenol, Cyclopentyl Halide | Sodium Hydride (NaH) masterorganicchemistry.com | Varies depending on substrate | SN2 (Williamson) |

| Etherification | Phenol, Cyclopentyl Halide | Amidine Catalyst google.com | Varies | Base-promoted substitution |

It is crucial that the alkyl halide used in the Williamson synthesis is primary or secondary to favor the SN2 pathway; tertiary halides lead predominantly to elimination products. masterorganicchemistry.com Since cyclopentyl halides are secondary, they are suitable substrates for this reaction. masterorganicchemistry.com

Alternative methods for forming ether linkages exist, such as the alkoxymercuration-demercuration of alkenes or acid-catalyzed condensation of phenols and alcohols, but the Williamson synthesis remains a robust and widely used method for preparing specific ethers like this compound. wikipedia.orgvaia.com

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Pathways on the Aniline (B41778) Ring

The aniline ring in 3-(Cyclopentyloxy)-2-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating resonance effects of the amino and cyclopentyloxy groups. byjus.com The primary challenge in predicting the outcome of EAS reactions is determining the regioselectivity, which is controlled by the directing effects of the existing substituents.

-NH₂ group (at C1): A very strong activating group, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

-CH₃ group (at C2): A weak activating group, directing to its ortho (C1, C3) and para (C5) positions.

-O-Cyclopentyl group (at C3): An activating group, directing to its ortho (C2, C4) and para (C6) positions.

The positions on the ring are influenced as follows:

C4: Activated by both the -NH₂ (para) and -O-Cyclopentyl (ortho) groups. This position is sterically accessible.

C6: Activated by both the -NH₂ (ortho) and -O-Cyclopentyl (para) groups. This position is also sterically accessible.

C5: Activated by the -CH₃ group (para).

Positions C1, C2, C3: Already substituted.

Considering the combined electronic effects, the C4 and C6 positions are the most nucleophilic due to the synergistic activation from the amino and alkoxy groups. The steric bulk of the methyl group at C2 may slightly hinder substitution at the C6 position compared to the C4 position. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. In many cases involving highly activated anilines, poly-substitution can occur if the reaction conditions are not carefully controlled. byjus.com

For instance, in reactions like bromination using Br₂ in a non-polar solvent, a mixture of 4-bromo- and 6-bromo-3-(cyclopentyloxy)-2-methylaniline would be the expected major products. Under harsh conditions, such as using bromine water, di-substitution at both the C4 and C6 positions could be anticipated.

| Reaction | Reagent/Catalyst | Predicted Major Product(s) | Rationale |

| Bromination | Br₂ in CCl₄ | 4-Bromo-3-(cyclopentyloxy)-2-methylaniline, 6-Bromo-3-(cyclopentyloxy)-2-methylaniline | Strong activation and directing influence of -NH₂ and -OC₅H₉ groups to C4 and C6. |

| Nitration | Dilute HNO₃, low temp. | 4-Nitro-3-(cyclopentyloxy)-2-methylaniline, 6-Nitro-3-(cyclopentyloxy)-2-methylaniline | To avoid oxidation of the aniline and poly-nitration, mild conditions are essential. Strong acidic conditions (H₂SO₄/HNO₃) would lead to protonation of the amine, forming a meta-directing anilinium ion, complicating the product mixture. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-(cyclopentyloxy)-6-methylbenzenesulfonic acid | Aniline reacts with sulfuric acid to form an anilinium salt, which upon heating rearranges to the sulfonic acid, typically at the para position. byjus.com |

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. chemistrysteps.com This allows it to participate in a variety of reactions with electrophilic species.

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form stable amide derivatives. This reaction is often used to protect the amino group during other transformations, such as nitration, to prevent its oxidation and to moderate its activating effect.

Alkylation: Direct alkylation of the amine group with alkyl halides can occur but is often difficult to control, leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination is a more controlled method for preparing N-alkylated derivatives.

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be used to synthesize a wide range of derivatives through Sandmeyer, Schiemann, and other diazonium coupling reactions.

| Reaction Type | Reagent | Typical Product |

| Acylation | Acetyl chloride, Pyridine | N-(3-(Cyclopentyloxy)-2-methylphenyl)acetamide |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 3-(Cyclopentyloxy)-2-methylbenzenediazonium chloride |

| Schiff Base Formation | Benzaldehyde (B42025), Acid catalyst | (E)-N-Benzylidene-3-(cyclopentyloxy)-2-methylaniline |

Transformations Involving the Cyclopentyloxy Group

The cyclopentyloxy group is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via an Sₙ2 or Sₙ1 mechanism depending on the structure of the alkyl group. For a secondary carbon like that in the cyclopentyl group, the mechanism can have both Sₙ1 and Sₙ2 character. The reaction would involve protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the cyclopentyl carbon, leading to the formation of a phenol (B47542) and cyclopentyl halide.

Reaction: this compound + HBr (conc.) → 3-Hydroxy-2-methylaniline + Cyclopentyl bromide

Mechanistic Investigations of Derivative Formation

The mechanism for electrophilic aromatic substitution follows a well-established two-step pathway:

Attack by the π-system: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is enhanced by the electron-donating substituents.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

For the nucleophilic reactions at the amine, mechanistic studies on the acylation of substituted anilines have shown that the reaction proceeds through a tetrahedral intermediate. The rate of this reaction is influenced by both the basicity of the aniline and steric hindrance around the amino group.

Mechanistic studies on the reactions of anilines as nucleophiles in aromatic substitution reactions (SₙAr) have been conducted on various nitro-activated systems. psu.edursc.org These studies often reveal general-base catalysis, where a base assists in the removal of the proton from the nitrogen in the intermediate Meisenheimer complex. psu.edu

Stereochemical Aspects of Reactions Involving this compound

The parent molecule, this compound, is achiral. The cyclopentyl ring is conformationally flexible, but there is a plane of symmetry in the molecule as a whole. Stereochemical considerations become relevant under specific circumstances:

Reactions involving a chiral reagent: If the amine is reacted with a chiral acid or acylating agent, a pair of diastereomeric salts or amides could be formed. This is a common basis for the resolution of racemic amines.

Introduction of a new stereocenter: If a reaction creates a new chiral center in the molecule (for example, on the cyclopentyl ring), a racemic mixture of products would be expected unless a chiral catalyst or reagent is used to induce stereoselectivity.

Reactions at a stereocenter: While the cyclopentyl group itself does not have a stereocenter, if a derivative were made that did (e.g., a hydroxyl group was added to the ring), subsequent substitution reactions at that center would proceed with either inversion or retention/racemization of configuration depending on the mechanism (Sₙ2 vs. Sₙ1). oregonstate.edu

Without specific experimental data on this molecule, discussions of stereochemistry remain theoretical, based on the fundamental principles of stereoselective and stereospecific reactions.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational preferences of molecules in solution. For 3-(Cyclopentyloxy)-2-methylaniline, ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, methyl, and amine protons. The aromatic protons would appear as a complex multiplet pattern in the range of approximately 6.5-7.2 ppm. The chemical shifts and coupling constants of these protons would be influenced by the electron-donating effects of both the amino and cyclopentyloxy groups, and the ortho-methyl group. The methine proton of the cyclopentyl group attached to the oxygen atom would likely appear as a multiplet around 4.5-5.0 ppm. The methylene (B1212753) protons of the cyclopentyl ring would produce a series of overlapping multiplets in the upfield region, typically between 1.5 and 2.0 ppm. The protons of the methyl group on the aromatic ring would give a singlet at around 2.0-2.3 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would resonate in the region of 110-150 ppm. The carbon atom attached to the oxygen of the cyclopentyloxy group (C-O) would be the most downfield of the aromatic carbons, likely around 145-150 ppm. The carbon bearing the methyl group and the carbon bearing the amino group would also have distinct chemical shifts. The cyclopentyl carbons would appear in the upfield region, with the carbon directly bonded to oxygen (CH-O) resonating around 80-85 ppm and the other methylene carbons appearing between 20 and 35 ppm. The methyl carbon would be observed at approximately 15-20 ppm.

Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between the cyclopentyl ring protons and the aromatic or methyl protons, providing insights into the preferred orientation of the cyclopentyloxy group relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 110 - 130 |

| Ar-C-N | - | ~140 - 145 |

| Ar-C-O | - | ~145 - 150 |

| Ar-C-CH₃ | - | ~120 - 125 |

| Cyclopentyl CH-O | 4.5 - 5.0 | 80 - 85 |

| Cyclopentyl CH₂ | 1.5 - 2.0 | 20 - 35 |

| Ar-CH₃ | 2.0 - 2.3 | 15 - 20 |

| -NH₂ | Variable (broad) | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise bond lengths, bond angles, and information about intermolecular interactions. As no experimental crystal structure for this compound has been reported, a theoretical consideration of its solid-state packing is necessary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl and methyl groups would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong, characteristic band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric N-H stretching vibration would be expected to be weak in the Raman spectrum. In contrast, the aromatic ring vibrations and the C-C skeletal vibrations would likely show strong Raman scattering. Analysis of the low-frequency region in the Raman spectrum could provide information about lattice vibrations and intermolecular interactions in the solid state.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Stretch (asymmetric) | ~3450 | Weak |

| N-H Stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-O-C Stretch | 1200 - 1250 | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The nominal molecular weight of this compound (C₁₂H₁₇NO) is 191 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. The fragmentation of this molecule would likely proceed through several key pathways. A primary fragmentation would be the loss of the cyclopentyl group via cleavage of the C-O bond, leading to a significant fragment ion. Another prominent fragmentation pathway would involve the loss of a cyclopentene (B43876) molecule through a McLafferty-type rearrangement, if sterically feasible. Cleavage of the methyl group from the aromatic ring could also occur.

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios: [M+H]⁺ at m/z 192.13829, [M+Na]⁺ at m/z 214.12023, and [M-H]⁻ at m/z 190.12373. uni.lu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Possible Identity |

| [M]⁺ | 191 | Molecular Ion |

| [M+H]⁺ | 192 | Protonated Molecule |

| [M+Na]⁺ | 214 | Sodium Adduct |

| [M-H]⁻ | 190 | Deprotonated Molecule |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, like other aniline (B41778) derivatives, is expected to show characteristic absorption bands in the ultraviolet region. These bands arise from π → π* transitions within the benzene (B151609) ring. The presence of the amino, cyclopentyloxy, and methyl substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. Typically, two main absorption bands would be expected, one around 230-250 nm and another, weaker band at longer wavelengths, around 280-300 nm. The exact position and intensity of these bands would be sensitive to the solvent polarity.

Emission Spectroscopy (Fluorescence): Many aniline derivatives are fluorescent. Upon excitation at an appropriate wavelength (corresponding to one of its absorption bands), this compound may exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum. The fluorescence quantum yield and lifetime would be dependent on the molecular structure and the environment, providing further information about its excited state properties. The non-bonding electrons on the nitrogen and oxygen atoms could influence the nature of the electronic transitions and the resulting fluorescence behavior.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-(Cyclopentyloxy)-2-methylaniline, DFT calculations could provide valuable insights into its reactivity and electronic properties. By solving the Kohn-Sham equations, one can determine the ground-state electron density and from it, derive various molecular properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the aniline (B41778) group is expected to have a high HOMO density, making it a primary site for electrophilic attack.

A hypothetical table of DFT-derived properties for this compound is presented below. These values are illustrative and would require actual DFT calculations to be confirmed.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released upon adding an electron |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which contains a rotatable cyclopentyl ether group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's trajectory over time, one can identify the most stable conformations and the energy barriers between them. This is achieved by solving Newton's equations of motion for a system of interacting atoms, where the forces are calculated using a force field. The simulation would reveal the preferred orientations of the cyclopentyloxy group relative to the aniline ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While specific QSPR models for this compound are not available, one could be developed as part of a larger study on substituted anilines.

To build a QSPR model, a dataset of related compounds with known properties (e.g., boiling point, solubility, or a specific biological activity) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property of interest. Such a model could then be used to predict the properties of this compound. For example, a QSPR model for predicting the lipophilicity (logP) of aniline derivatives could use descriptors like the number of carbon atoms, the presence of specific functional groups, and calculated surface area.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-Stacking)

The way molecules pack in a solid state is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal structure. Although an experimental crystal structure for this compound is not publicly available, a hypothetical analysis can be described based on its molecular structure.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. For this compound, key interactions would include:

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the π-system of the aromatic ring can act as acceptors. These N-H···O and N-H···π interactions would be crucial for the crystal packing.

π-Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methyl and cyclopentyloxy substituents would influence the geometry of this stacking.

A 2D fingerprint plot derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this, one would expect significant contributions from H···H, C···H, and O···H contacts.

Reaction Pathway Energetics and Transition State Analysis

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. For instance, one could study its N-alkylation or N-acylation reactions. By calculating the potential energy surface for a proposed reaction, one can identify the reactants, products, intermediates, and, most importantly, the transition states.

The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Computational methods like DFT can be used to locate the geometry of the transition state and calculate its energy. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products.

For example, in a study of the reaction of this compound with an electrophile, computational analysis could help determine whether the reaction proceeds via a direct substitution on the nitrogen atom or through a more complex mechanism involving the aromatic ring. The calculated reaction pathway energetics would provide a detailed understanding of the reaction's feasibility and selectivity.

Derivatization and Analog Synthesis

Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic synthesis. The primary amino group of 3-(cyclopentyloxy)-2-methylaniline can readily undergo acylation with a variety of acylating agents to furnish the corresponding amide derivatives.

A general and effective method for this transformation involves the reaction of the aniline (B41778) with a carboxylic acid in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency, are commonly employed. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an acid anhydride, which then reacts directly with this compound, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

For instance, the reaction of this compound with acetyl chloride would be expected to yield N-(3-(cyclopentyloxy)-2-methylphenyl)acetamide. The reaction conditions are generally mild, proceeding at or below room temperature. The steric hindrance imposed by the ortho-methyl group might necessitate slightly more forcing conditions or longer reaction times compared to unhindered anilines.

| Acylating Agent | Coupling Agent/Base | Expected Product |

| Acetic Anhydride | Pyridine | N-(3-(cyclopentyloxy)-2-methylphenyl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(3-(cyclopentyloxy)-2-methylphenyl)benzamide |

| Propanoic Acid | EDC/HOBt | N-(3-(cyclopentyloxy)-2-methylphenyl)propanamide |

Formation of Imine and Heterocyclic Analogues

The primary amine of this compound is a versatile handle for the construction of imines (Schiff bases) and a wide range of nitrogen-containing heterocyclic systems.

Imines are typically formed through the condensation reaction of the aniline with an aldehyde or a ketone, often with acid catalysis and removal of water to drive the equilibrium towards the product. For example, reacting this compound with benzaldehyde (B42025) in a solvent like toluene (B28343) with azeotropic removal of water would yield the corresponding N-benzylidene-3-(cyclopentyloxy)-2-methylaniline.

These imines are valuable intermediates for the synthesis of more complex heterocyclic structures. For instance, they can undergo cycloaddition reactions. A [4+2] cycloaddition (Povarov reaction) with an electron-rich alkene could lead to the formation of tetrahydroquinoline derivatives. Similarly, reaction with thioglycolic acid would be expected to produce a thiazolidinone ring system. Multicomponent reactions, such as the Ugi or Passerini reactions, could also be employed, utilizing the aniline, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate complex acyclic or heterocyclic structures.

Strategies for Modifications on the Cyclopentyloxy Moiety

Modification of the cyclopentyloxy group offers a pathway to modulate the lipophilicity and steric profile of the resulting analogs. While direct functionalization of the cyclopentyl ring is challenging, it can be achieved through radical halogenation followed by nucleophilic substitution. However, a more controlled approach would involve the synthesis of functionalized cyclopentanols first, followed by their attachment to the 2-methyl-3-nitrophenol (B1294317) precursor via a Williamson ether synthesis, and subsequent reduction of the nitro group to the aniline.

For example, a cyclopentanol (B49286) bearing a hydroxyl or amino group (protected during the ether synthesis) could be used. This would introduce a handle for further derivatization, such as esterification or amidation, on the cyclopentyloxy moiety.

| Functionalized Cyclopentanol | Subsequent Reaction | Potential Final Moiety |

| Cyclopentane-1,2-diol (mono-protected) | Williamson ether synthesis, deprotection, esterification | 2-(3-(2-hydroxycyclopentyloxy)-2-methylphenylamino)... |

| 3-Aminocyclopentanol (N-protected) | Williamson ether synthesis, deprotection, acylation | N-(3-(3-aminocyclopentyloxy)-2-methylphenyl)... |

Introduction of Additional Functional Groups for Diverse Chemical Libraries

To expand the chemical space accessible from this compound, additional functional groups can be introduced onto the aromatic ring. The directing effects of the amine and the cyclopentyloxy group (both ortho-, para-directing) and the methyl group (ortho-, para-directing) would likely favor electrophilic substitution at the C4 and C6 positions of the aniline ring.

Halogenation, such as bromination or chlorination, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to proceed regioselectively. The resulting halo-anilines are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, vinyl, or new amino functionalities. Nitration or sulfonation are also possible, though the conditions would need to be carefully controlled to avoid oxidation of the aniline.

| Reaction | Reagent | Expected Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C4 and/or C6 |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 and/or C6 |

| Suzuki Coupling (on bromo-derivative) | Arylboronic acid, Pd catalyst | C4 or C6 |

Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral derivatives can be approached by introducing a stereocenter either through the use of a chiral derivatizing agent or by employing an asymmetric catalyst.

If a racemic carboxylic acid is used for amide formation (as in section 6.1), the resulting diastereomeric amides could potentially be separated by chromatography. A more elegant approach would be to use a chiral auxiliary. For example, acylation with a chiral, non-racemic acid chloride would yield a mixture of diastereomers that could be separated. Subsequent cleavage of the chiral auxiliary would provide the enantiomerically enriched aniline derivative.

Alternatively, asymmetric catalysis could be employed. For instance, in the synthesis of heterocyclic analogs, a chiral Brønsted acid or a chiral metal complex could be used to catalyze a cycloaddition reaction, leading to the formation of one enantiomer in excess. While no specific examples exist for this compound, the principles of asymmetric synthesis are well-established and could be applied to this system.

Role As a Chemical Building Block and Scaffold in Materials and Organic Synthesis

Application in the Construction of Complex Organic Architectures

The aniline (B41778) functional group is a cornerstone in organic synthesis, serving as a precursor for a multitude of chemical transformations. The amino group of 3-(Cyclopentyloxy)-2-methylaniline can readily undergo diazotization, acylation, alkylation, and various coupling reactions, providing access to a diverse range of more complex molecular frameworks. For instance, the synthesis of substituted anilines is a critical step in the preparation of many pharmaceutically active compounds and other functional organic materials. The reactivity of the aniline moiety allows for its incorporation into larger, more intricate structures through established synthetic protocols.

The presence of the ortho-methyl group can influence the regioselectivity of reactions on the aromatic ring and can also impact the conformational preferences of the final products. This steric influence can be strategically exploited in the design of complex three-dimensional molecules. While specific examples detailing the use of this compound in the total synthesis of natural products or complex target molecules are not extensively documented, the fundamental reactivity of substituted anilines suggests its potential as a key starting material or intermediate. The synthesis of various aniline derivatives often serves as a pivotal step in constructing larger molecular assemblies. acs.org

Utility in Ligand Design for Catalysis

The development of novel ligands is a crucial aspect of advancing transition metal catalysis. The aniline nitrogen of this compound can serve as a coordination site for metal ions, making it a potential candidate for ligand synthesis. Modification of the amino group, for example, through Schiff base formation with salicylaldehydes, can yield bidentate or multidentate ligands. nih.govresearchgate.net The electronic properties of the ligand, which are influenced by the substituents on the aniline ring, can significantly impact the catalytic activity and stability of the resulting metal complex. nih.gov For instance, electron-donating or withdrawing groups on the aniline moiety can tune the electron density at the metal center, thereby affecting the efficiency of catalytic processes like olefin epoxidation or C-H functionalization. nih.govacs.org

The bulky cyclopentyloxy group and the ortho-methyl group can create a specific steric environment around the metal center. This steric hindrance can influence the selectivity of the catalyzed reaction, for example, by controlling the access of substrates to the active site. nih.gov While direct catalytic applications of ligands derived from this compound are yet to be reported, the principles of ligand design suggest that its unique substitution pattern could be advantageous in developing catalysts for specific asymmetric transformations. The synthesis of chiral ligands from substituted anilines has been shown to be effective in various catalytic reactions, including alkylation reactions. nih.gov

| Ligand Type | Potential Catalytic Application | Influence of Substituents |

| Schiff Base Ligands | Olefin Epoxidation, C-N Coupling | Electronic effects of ring substituents modulate catalyst activity. nih.govresearchgate.net |

| Amino Acid Derived Ligands | C-H Functionalization | Steric and electronic tuning for remote C-H activation. acs.org |

| α-Diimine Ligands | N-Alkylation, α-Alkylation of Ketones | Substituents on the aniline moiety influence the steric and electronic properties of the metal core. acs.org |

Integration into Polymeric Structures and Advanced Materials (If Applicable)

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline (PANI). rsc.orgnih.gov The oxidative polymerization of aniline leads to the formation of a conjugated polymer backbone with interesting electronic and optical properties. The incorporation of substituents on the aniline ring can significantly modify the properties of the resulting polymer. For instance, alkyl or alkoxy groups can enhance the solubility of the polymer in common organic solvents, which is a major challenge for the processability of unsubstituted PANI. nih.govtsijournals.com

The cyclopentyloxy and methyl groups in this compound would be expected to improve the solubility of a corresponding polyaniline derivative. Furthermore, the nature of the substituents can influence the morphology and electrical properties of the polymer films. rsc.org Polymerization of aniline derivatives can lead to materials with a range of colors, depending on the electronic nature of the substituents. nih.gov While the direct polymerization of this compound has not been specifically described, the extensive research on substituted anilines suggests its potential as a monomer for creating functional polymers with tailored properties for applications such as sensors, antistatic coatings, and corrosion inhibitors. rsc.orgnih.gov The synthesis of polymers from various aniline derivatives has been shown to yield materials with diverse characteristics. acs.orgtsijournals.comnih.govtandfonline.com

| Polymer Type | Potential Properties | Influence of Substituents |

| Polyaniline Derivatives | Enhanced solubility, modified conductivity, varied color | Alkoxy and alkyl groups improve solubility and processability. nih.govtsijournals.com |

| Poly[N,N-(phenylamino)disulfides] | Tunable optical properties, redox activity | Electron-rich or -poor systems on the aromatic ring result in different colored polymers. nih.gov |

Scaffold for Structure-Activity Relationship (SAR) Studies of Molecular Interactions in Related Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. youtube.com The scaffold of this compound provides a platform for such studies. The aniline, cyclopentyloxy, and methyl groups represent distinct regions of the molecule that can be independently modified to probe their influence on biological activity.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or expensive catalysts. Future research on 3-(Cyclopentyloxy)-2-methylaniline will likely focus on developing greener and more efficient synthetic pathways.

A plausible synthetic strategy could be adapted from established methods for related 2,3-disubstituted anilines. For instance, the synthesis of 3-chloro-2-methylaniline (B42847) is often achieved through the reduction of a corresponding nitroaromatic precursor, 1-chloro-2-methyl-3-nitrobenzene, using reagents like iron in acidic media. prepchem.com A similar approach for the target compound would involve the initial synthesis of 1-(cyclopentyloxy)-2-methyl-3-nitrobenzene, followed by a carefully optimized reduction step.

Emerging sustainable methods offer attractive alternatives. Chemoenzymatic synthesis, utilizing enzymes like nitroreductases, provides a route to anilines under mild, aqueous conditions, avoiding the need for high-pressure hydrogenation or precious metal catalysts. evitachem.com Another innovative approach is the direct synthesis of anilines from phenols, which could potentially be adapted for this compound, offering a metal-free and efficient process. nih.gov

Table 1: Potential Synthetic Routes for this compound

| Synthetic Strategy | Precursor | Key Transformation | Potential Advantages |

| Classical Reduction | 1-(Cyclopentyloxy)-2-methyl-3-nitrobenzene | Nitro group reduction (e.g., Fe/HCl) | Well-established, high-yielding |

| Chemoenzymatic Synthesis | 1-(Cyclopentyloxy)-2-methyl-3-nitrobenzene | Biocatalytic reduction with nitroreductase | Sustainable, mild conditions, high selectivity evitachem.com |

| From Phenol (B47542) Derivative | 2-Methyl-3-(cyclopentyloxy)phenol | ipso-Oxidative aromatic substitution (iSOAr) | Metal-free, mild conditions nih.gov |

Advanced Computational Approaches for Predictive Chemistry

Given the lack of experimental data, computational chemistry stands as a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate a wide array of molecular properties before a compound is ever synthesized in a lab.

These computational models can predict:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, which are crucial for understanding reactivity. The amino group is a strong activating group, while the ortho-methyl group provides steric hindrance and the meta-cyclopentyloxy group influences electron density, creating a complex electronic environment.

Spectroscopic Data: Predictions of NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized compound.

Physicochemical Properties: Parameters like lipophilicity (logP), which are important for predicting the behavior of the molecule in various environments, can be calculated. nih.gov

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

| Molecular Formula | C12H17NO | PubChem uni.lu |

| Molecular Weight | 191.27 g/mol | PubChem uni.lu |

| XLogP3 | 2.8 | PubChem uni.lu |

| Monoisotopic Mass | 191.13101 Da | PubChem uni.lu |

| Predicted CCS ([M+H]⁺) | 142.6 Ų | PubChem uni.lu |

These in silico studies can guide synthetic efforts by identifying the most promising reaction pathways and predicting the stability of intermediates and products.

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of the aniline (B41778) core is heavily influenced by its substituents. The amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, the existing substituents will dictate the regioselectivity of such reactions. The positions ortho and para to the powerful amino-group activator are positions 4, 6, and 2. With position 2 already blocked by the methyl group, future studies will need to carefully investigate the competition between substitution at the C4 and C6 positions.

Furthermore, the aniline nitrogen itself is nucleophilic and can participate in a wide range of reactions, including N-alkylation, N-acylation, and diazotization to form highly versatile diazonium salts. The steric bulk of the ortho-methyl group may influence the accessibility of the nitrogen lone pair, potentially modulating its nucleophilicity compared to less substituted anilines. capes.gov.br Research into these reactions could reveal unique reactivity patterns and lead to the synthesis of novel downstream compounds.

Design of Next-Generation Derivatives with Tailored Chemical Properties

By systematically modifying the structure of this compound, a library of next-generation derivatives can be designed with precisely tailored properties. Structure-activity relationship (SAR) studies, common in medicinal chemistry, could be applied to explore how changes to the scaffold affect its chemical or physical characteristics. nih.gov

Potential modifications include:

Altering the Alkoxy Group: Replacing the cyclopentyl ring with other cyclic or acyclic alkyl groups to fine-tune steric bulk and lipophilicity.

Modifying the Methyl Group: Substituting the methyl group with other alkyl or functional groups to probe electronic and steric effects.

Substitution on the Aromatic Ring: Introducing additional functional groups onto the benzene (B151609) ring to modulate reactivity and properties.

Derivatization of the Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or sulfonamides to create a diverse set of new chemical entities.

This systematic approach can lead to the discovery of molecules with optimized properties for applications in materials science, catalysis, or as intermediates for more complex targets.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of a novel compound like this compound can be dramatically accelerated by modern automation and high-throughput experimentation (HTE). Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions to optimize the synthetic route. acs.org

Once the parent compound is synthesized, HTE can be used to rapidly explore its reactivity. capes.gov.br By reacting small amounts of the aniline with a large array of different reagents in a microplate format, thousands of potential derivatization reactions can be tested simultaneously. This allows for the rapid identification of successful reactions and the generation of large, diverse libraries of new compounds for further study. The integration of artificial intelligence with these automated systems promises to further revolutionize the process, enabling predictive models to guide experimental design for even faster discovery cycles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Cyclopentyloxy)-2-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For cyclopentyloxy-substituted anilines, a base-catalyzed reaction between cyclopentanol and a halogenated precursor (e.g., 3-chloro-2-methylaniline) under reflux in solvents like DMF or THF is common. Catalysts such as K₂CO₃ or Cs₂CO₃ improve reaction efficiency. Temperature (80–120°C) and solvent polarity critically affect regioselectivity and yield. For example, polar aprotic solvents like DMF enhance nucleophilicity, while prolonged heating may lead to side reactions like oxidation of the aniline group .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Structural confirmation requires NMR (¹H, ¹³C) to verify cyclopentyloxy and methyl substituents. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) provides definitive conformation analysis, as demonstrated for analogous compounds in crystallographic studies . Moisture content, critical for stability, can be quantified via Karl Fischer titration, as outlined in industrial standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential toxicity and skin sensitivity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid direct contact with amines, which may form carcinogenic nitrosamines. Waste disposal must comply with hazardous chemical regulations, with neutralization of acidic/basic byproducts before disposal. Stability tests under varying pH and temperature conditions are recommended to preempt decomposition risks .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its electronic properties and reactivity in catalytic systems?

- Methodological Answer : The electron-donating cyclopentyloxy group increases electron density at the aromatic ring, enhancing electrophilic substitution at the para position. Computational modeling (DFT) can predict charge distribution, while Hammett constants quantify substituent effects. Experimentally, UV-Vis spectroscopy tracks shifts in absorption maxima under varying substituents, and cyclic voltammetry reveals redox behavior. Comparative studies with analogs (e.g., 4-cyclopentyloxy isomers) show distinct reactivity patterns in Pd-catalyzed cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for cyclopentyloxy-substituted anilines?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) often stem from assay conditions (e.g., cell lines, concentration ranges). Meta-analyses of dose-response curves and IC₅₀ values across studies can identify outliers. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) validate target engagement. For this compound, comparative studies with 3-methoxy-2-methylaniline (lacking the cyclopentyl group) isolate the contribution of steric bulk to activity .

Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into ATP-binding pockets of kinases (e.g., EGFR, VEGFR) predicts binding modes. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with hinge regions). MD simulations assess stability of ligand-protein complexes over time. For example, the cyclopentyl group’s hydrophobic interactions with allosteric pockets may improve selectivity over off-target kinases. Experimental validation via kinase profiling panels (e.g., DiscoverX) confirms computational predictions .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidation pathways (e.g., quinone formation) can be tracked using LC-MS/MS with stable isotope labeling. Accelerated stability studies (40°C/75% RH) simulate long-term degradation. Isolation of intermediates via preparative HPLC followed by NMR elucidates structures. For example, cyclopentyl ring oxidation may yield cyclopentanone derivatives, while methyl group oxidation forms carboxylic acids. Comparative studies with antioxidants (e.g., BHT) assess protective effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.